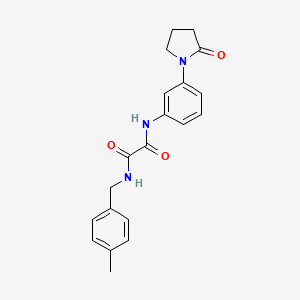

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methylbenzyl group on one terminal and a 3-(2-oxopyrrolidin-1-yl)phenyl group on the other.

- 4-methylbenzyl moiety: Enhances lipophilicity and may influence metabolic stability due to steric hindrance.

Oxalamides are versatile scaffolds with applications ranging from enzyme inhibitors (e.g., stearoyl-CoA desaturase inhibitors ) to flavoring agents (e.g., umami agonists ) and kinase inhibitors (e.g., Regorafenib analogs ).

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14-7-9-15(10-8-14)13-21-19(25)20(26)22-16-4-2-5-17(12-16)23-11-3-6-18(23)24/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZMERDJUDDVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:

Formation of the Pyrrolidinone Intermediate: The pyrrolidinone moiety can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the benzylated pyrrolidinone with oxalyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Simpler amides or amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrrolidinone moiety could play a role in binding to specific sites on proteins, while the benzyl group may enhance its lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) and bulky moieties (e.g., adamantyl) improve target engagement and pharmacokinetics . Polar groups like pyrrolidone may enhance solubility.

- Functional Diversity : Oxalamides exhibit varied biological roles depending on substituents, from flavor modulation to anticancer activity .

Pharmacological and Toxicological Profiles

While direct data for the target compound is unavailable, insights from analogs include:

- Toxicity: Structurally related oxalamides (e.g., flavoring agents in ) exhibit high safety margins (NOEL = 100 mg/kg bw/day; margin of safety = 500 million).

- Metabolism : Oxalamides are metabolized via hydrolytic cleavage and oxidative pathways , with substituents like methyl or methoxy slowing degradation.

Physicochemical Properties

- Melting Points: Analogous compounds range from 215–217°C (imidazolidinone derivatives ) to 260–262°C (Regorafenib analogs ). The target compound may align with this range.

- Solubility : Pyrrolidone’s polarity could improve aqueous solubility compared to adamantyl or methoxy derivatives .

Structure–Activity Relationships (SAR)

- Lipophilicity : 4-methylbenzyl may enhance membrane permeability but reduce solubility.

- Hydrogen Bonding : Pyrrolidone’s carbonyl group could improve target binding, similar to pyridyl groups in S336 .

- Steric Effects : Bulky groups (e.g., adamantyl) improve metabolic stability but may limit target access .

Biological Activity

N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by relevant research findings and data.

1. Chemical Structure and Synthesis

The compound features a unique structure that combines a benzyl group, a pyrrolidinone moiety, and an oxalamide linkage. The synthesis typically involves several key steps:

- Formation of the Pyrrolidinone Intermediate : This is achieved through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates that are subsequently reduced.

- Oxalamide Formation : The final step involves coupling the benzylated pyrrolidinone with oxalyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalytic activity.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.

3. Biological Activity and Applications

Research has indicated various biological activities associated with this compound:

3.1 Anti-inflammatory and Analgesic Properties

Studies have shown that derivatives of oxalamides exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation in cellular models .

3.2 Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in disease processes. For example, its structural analogs have been studied for their inhibitory effects on proteases relevant to viral replication, particularly in the context of COVID-19 .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduction of inflammatory markers in vitro | |

| Enzyme inhibition | Inhibition of viral proteases (e.g., M pro) | |

| Analgesic effects | Pain relief in animal models |

Case Study: Inhibition of SARS-CoV-2 M pro

A recent study focused on a series of oxalamide derivatives that showed promising inhibitory activity against the main protease (M pro) of SARS-CoV-2. The structure-activity relationship (SAR) studies suggested that modifications to the oxalamide structure could enhance potency, with some compounds exhibiting IC50 values as low as 5.27 μM .

5. Conclusion

This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities. Its potential applications in treating inflammatory conditions and inhibiting viral enzymes highlight its therapeutic promise. Ongoing research into its mechanisms and structural modifications will likely yield further insights into enhancing its efficacy and expanding its applications.

Q & A

Q. What are the established synthetic routes for N1-(4-methylbenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the 3-(2-oxopyrrolidin-1-yl)aniline intermediate via cyclization of γ-aminobutyric acid derivatives or coupling of 2-pyrrolidone with halogenated anilines.

- Step 2: Coupling with oxalyl chloride to form the oxalamide backbone.

- Step 3: Final substitution with 4-methylbenzylamine under basic conditions (e.g., triethylamine in DMF). Key parameters include temperature (0–25°C for coupling steps), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:oxalyl chloride). Yields range from 35–52% post-purification via column chromatography .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Intermediate synthesis | γ-aminobutyric acid, SnCl₂·2H₂O, HCl | 60–70% |

| Oxalamide formation | Oxalyl chloride, Et₃N, DMF | 35–52% |

Q. Which analytical techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methylbenzyl protons at δ 2.3 ppm, pyrrolidinone carbonyl at δ 170 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 406.2).

- Infrared Spectroscopy (IR): Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

Oxalamides with pyrrolidinone moieties exhibit hydrogen-bond-mediated interactions with enzymes (e.g., kinases, proteases). In vitro assays suggest moderate activity:

- IC₅₀: 10–50 µM against cancer cell lines (e.g., MCF-7).

- Anti-inflammatory: 30% TNF-α inhibition at 20 µM .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies be designed to optimize bioactivity?

- Substitution Patterns: Compare analogs with halogen (F, Cl) or methoxy groups on the benzyl ring.

- Pyrrolidinone Modifications: Replace 2-oxopyrrolidin with piperidone or morpholine rings.

- Assays: Use enzyme inhibition (e.g., kinase profiling) and cell viability (MTT assay) to correlate substituents with potency. Example SAR Table:

| Analog | R Group | IC₅₀ (MCF-7) | TNF-α Inhibition |

|---|---|---|---|

| Parent | 4-methylbenzyl | 25 µM | 30% |

| Analog 1 | 4-fluorobenzyl | 18 µM | 45% |

| Analog 2 | 3-methoxybenzyl | 40 µM | 20% |

Q. What methodologies address contradictions in reported biological data across studies?

- Standardized Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., ATP-based viability).

- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases).

- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers (e.g., via Grubbs’ test) .

Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?

- Metabolic Stability: Use liver microsomes (human/rat) to predict clearance rates.

- Plasma Protein Binding: Equilibrium dialysis to assess free fraction (e.g., >90% binding reduces efficacy).

- In Vivo Models: Pharmacokinetic parameters in Sprague-Dawley rats (e.g., t₁/₂ = 2.5 h, Cₘₐₓ = 1.2 µg/mL) .

Q. What computational strategies predict target binding modes?

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3QRI for kinases).

- MD Simulations: AMBER or GROMACS for stability analysis (RMSD <2 Å over 50 ns).

- Pharmacophore Mapping: Identify critical H-bond donors/acceptors (e.g., oxalamide carbonyls) .

Methodological Challenges

Q. How can reaction yields be improved during scale-up synthesis?

- Catalysis: Replace Et₃N with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Solvent Optimization: Switch from DMF to acetonitrile for easier post-reaction purification.

- Continuous Flow Systems: Reduce side-product formation via controlled residence times .

Q. What strategies mitigate compound degradation during storage?

- Lyophilization: Store as a lyophilized powder under argon at -20°C.

- pH Stability: Avoid buffers outside pH 6–8 (degradation >10% at pH <5).

- Excipients: Use trehalose or mannitol to prevent aggregation in aqueous solutions .

Q. How can off-target effects be minimized in cellular assays?

- CRISPR Knockout Models: Validate target specificity using gene-edited cell lines.

- Proteomic Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify non-target interactions.

- Dose-Response Curves: Use Hill slopes to distinguish specific vs. nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.